

Commercial Sources and Purity of DSPC: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid integral to the formulation of advanced drug delivery systems, including liposomes and lipid nanoparticles (LNPs). Its high phase transition temperature (approximately 55°C) and chemical stability contribute to the formation of rigid, stable lipid bilayers.[1][2] These characteristics are crucial for improving the encapsulation efficiency and controlling the release of therapeutic agents. The use of high-purity DSPC is essential to ensure the safety, efficacy, and batch-to-batch consistency of parenteral drug products.[1] This guide provides a comprehensive overview of commercial sources for DSPC, typical purity levels, and the analytical methodologies used to determine its purity.

Commercial Suppliers and Purity Specifications

The selection of a DSPC supplier is a critical step in drug development, with purity being a primary consideration. High-purity DSPC is vital for the successful formulation of lipid-based drug delivery systems. The following table summarizes commercially available DSPC from various suppliers and their stated purity levels. It is important to note that while some suppliers provide a general purity specification, batch-specific data can be found on the Certificate of Analysis (CoA).



Supplier	Product Name/Number	Purity Specification	Analytical Method(s) Cited
CordenPharma	DSPC (LP-R4-076)	≥99%	HPTLC
Tocris Bioscience	DSPC	≥95%	HPLC
Abcam	1,2-Distearoyl-sn- glycero-3- phosphorylcholine (ab143958)	>98%	Not specified
Cayman Chemical	1,2-Distearoyl-sn- glycero-3-PC	Not specified	Not specified
Nippon Fine Chemical	DSPC	High Purity	Not specified
SINOPEG	1,2-Distearoyl-sn- glycero-3- phosphocholine[DSP C]	Not specified	Not specified
Blue Tiger Scientific	1,2-Distearoyl-sn- glycero-3- phosphocholine	High Purity	Not specified
Bachem (via Fisher Scientific)	1,2-Distearoyl-sn- glycero-3- phosphocholine (4005619.0250)	Not specified	Not specified

Experimental Protocols for Purity Determination

Ensuring the purity of DSPC is critical for its application in pharmaceutical formulations. A combination of analytical techniques is often employed to fully characterize the lipid and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of DSPC. When coupled with detectors like Evaporative Light Scattering Detector

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(ELSD) or Charged Aerosol Detector (CAD), it can effectively separate and quantify individual lipid components.[3]

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For lipids like DSPC, which lack a strong UV chromophore, ELSD or CAD are preferred detectors as they are nearly universal in their detection capabilities.

Experimental Protocol: HPLC-ELSD/CAD for DSPC Purity

- · Sample Preparation:
 - Accurately weigh and dissolve a known amount of the DSPC sample in a suitable organic solvent, such as a mixture of chloroform and methanol.
 - Further dilute the sample with the mobile phase to an appropriate concentration for injection.
- Chromatographic Conditions:
 - Column: A reverse-phase column, such as a C18 or a Phenyl-Hexyl column, is typically used.[3]
 - Mobile Phase: A gradient elution is commonly employed using a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous phase, often containing an acid modifier like formic acid or trifluoroacetic acid.[3][4]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[4]
 - Column Temperature: The column is often heated to a controlled temperature, for instance, 40°C, to ensure reproducible retention times.[4]
 - Injection Volume: A small volume, typically 5-20 μL, of the prepared sample is injected.
- Detection:
 - The column eluent is directed to an ELSD or CAD.



- In an ELSD, the mobile phase is nebulized and evaporated, leaving behind the nonvolatile analyte particles which scatter a light beam. The degree of light scattering is proportional to the amount of analyte.
- In a CAD, the nebulized analyte particles are charged, and the total charge is measured,
 which is also proportional to the analyte mass.
- Data Analysis:
 - The purity of the DSPC is determined by calculating the area of the main DSPC peak as a percentage of the total area of all detected peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both purity assessment and impurity identification.

Principle: As compounds elute from the LC column, they are ionized and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the parent compound and any impurities.

Experimental Protocol: LC-MS for DSPC Analysis

- Sample Preparation:
 - Prepare the DSPC sample as described for HPLC analysis. Individual lipid standards are often used for method development and confirmation.[5]
- LC Conditions:
 - The LC conditions are similar to those used for HPLC-ELSD/CAD. A reverse-phase column and a gradient elution with organic solvents and a modified aqueous phase are standard.
- MS Conditions:



- Ionization Source: Electrospray ionization (ESI) is a common "soft" ionization technique used for phospholipids as it minimizes fragmentation and preserves the molecular ion.[6]
- Mass Analyzer: Various mass analyzers can be used, including time-of-flight (TOF) for accurate mass measurements or ion traps.
- Acquisition Mode: Data can be acquired in full scan mode to detect all ions within a specified m/z range. Tandem MS (MS/MS) can be used to fragment specific ions to aid in structural elucidation of impurities.[6]

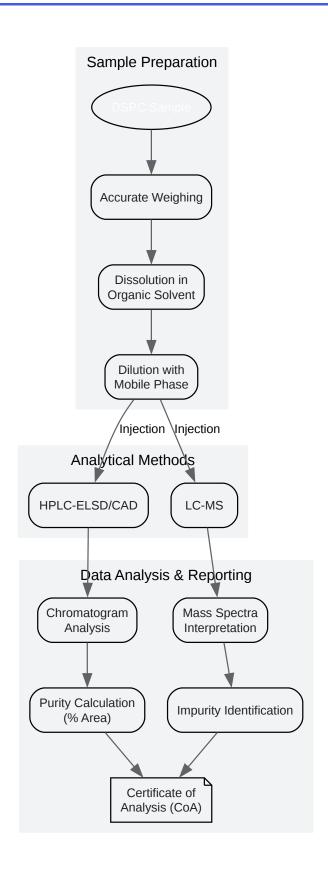
Data Analysis:

- The purity is assessed by the relative abundance of the DSPC molecular ion compared to other detected ions.
- Accurate mass measurements from high-resolution mass spectrometry can help in the identification of unknown impurities by providing information about their elemental composition.

Experimental Workflow for DSPC Purity Analysis

The following diagram illustrates a typical workflow for the analysis of DSPC purity, from sample preparation to data analysis and reporting.





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Caption: Workflow for DSPC Purity Analysis.



Conclusion

The commercial availability of high-purity DSPC is crucial for the advancement of lipid-based drug delivery systems. A thorough understanding of the analytical techniques used to assess purity, such as HPLC with ELSD or CAD and LC-MS, is essential for researchers and drug development professionals. By employing rigorous analytical methods and carefully selecting suppliers, the quality and consistency of DSPC-containing formulations can be ensured, ultimately contributing to the development of safe and effective therapeutics.

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